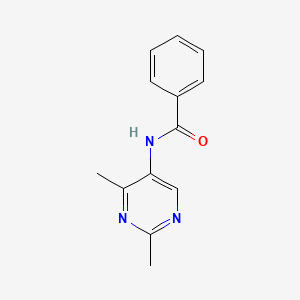
N-(2,4-dimethylpyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpyrimidin-5-yl)benzamide typically involves the reaction of 2,4-dimethylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-(2,4-dimethylpyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the signaling molecules in bacteria, preventing them from communicating and forming biofilms. This disruption of quorum sensing pathways can lead to the inhibition of bacterial growth and resistance .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N-(4-chloropyridin-2-yl)benzamide: Contains a chlorine substituent on the pyridine ring.
N-(4-fluoropyridin-2-yl)benzamide: Contains a fluorine substituent on the pyridine ring.
Uniqueness
N-(2,4-dimethylpyrimidin-5-yl)benzamide is unique due to the presence of two methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzamide derivatives and can lead to different applications and properties .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2,4-dimethylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-12(8-14-10(2)15-9)16-13(17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17) |
InChI Key |
ZWJHYJWXZFRHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















